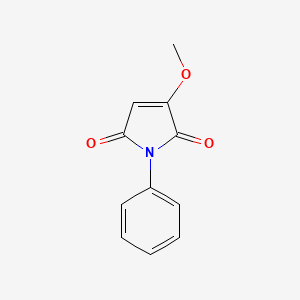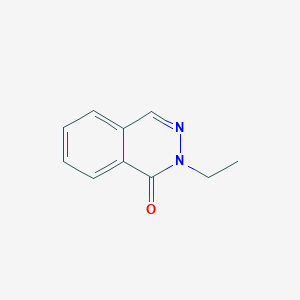
2-Ethylphthalazin-1(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylphthalazin-1(2H)-one is a heterocyclic compound that belongs to the phthalazine family It is characterized by a phthalazine ring system with an ethyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylphthalazin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine, followed by alkylation with ethyl halides to introduce the ethyl group at the second position. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazine derivatives.
Reduction: Reduction reactions can yield dihydrophthalazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted phthalazine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its neuroprotective and anti-inflammatory effects, making it a candidate for drug development.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Ethylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to the inhibition of endoplasmic reticulum stress and apoptosis pathways. The compound may also interact with proteins involved in inflammatory responses, such as NF-kB, to exert its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Phthalazine: The parent compound without the ethyl group.
2-Methylphthalazin-1(2H)-one: A similar compound with a methyl group instead of an ethyl group.
2-Phenylphthalazin-1(2H)-one: A derivative with a phenyl group at the second position.
Uniqueness: 2-Ethylphthalazin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63536-33-4 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
2-ethylphthalazin-1-one |
InChI |
InChI=1S/C10H10N2O/c1-2-12-10(13)9-6-4-3-5-8(9)7-11-12/h3-7H,2H2,1H3 |
InChI-Schlüssel |
BQHFUZVWYNEZIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2=CC=CC=C2C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


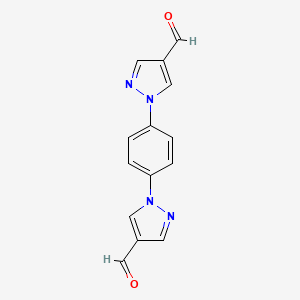
![(1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11768717.png)
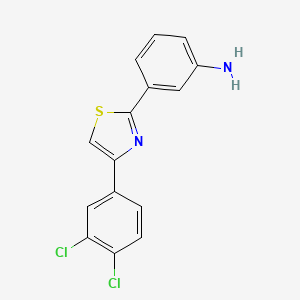
![tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B11768731.png)
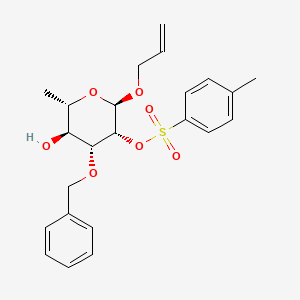

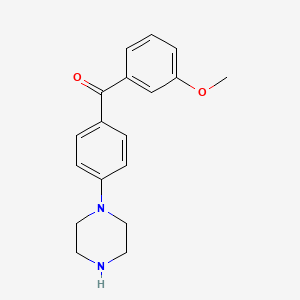
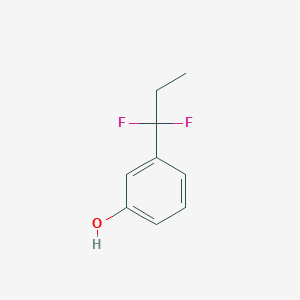

![6-Methoxypyrido[3,4-d]pyrimidine-2,4-diol](/img/structure/B11768763.png)


![4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one](/img/structure/B11768783.png)
